molecular formula C10H9ClN2O2S2 B11492238 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine

Cat. No.: B11492238
M. Wt: 288.8 g/mol
InChI Key: YZALTYFOCATYBV-UHFFFAOYSA-N
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Description

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine is a synthetic organic compound characterized by the presence of a dithiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine typically involves the following steps:

    Formation of the Dithiazole Ring: The dithiazole ring is synthesized through the reaction of appropriate thiourea derivatives with sulfur and chlorine sources under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the dithiazole intermediate reacts with a dimethoxyphenylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted dithiazole derivatives.

Scientific Research Applications

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-phenylamine: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dichlorophenyl)amine: Contains chlorine atoms instead of methoxy groups, leading to different chemical properties.

Uniqueness

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine is unique due to the presence of both the dithiazole ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethoxyphenyl)dithiazol-5-imine

InChI

InChI=1S/C10H9ClN2O2S2/c1-14-7-3-6(4-8(5-7)15-2)12-10-9(11)13-17-16-10/h3-5H,1-2H3

InChI Key

YZALTYFOCATYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C2C(=NSS2)Cl)OC

Origin of Product

United States

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